molecular formula C17H24N2O2 B1408470 (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate CAS No. 1706519-96-1

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate

Cat. No. B1408470
M. Wt: 288.4 g/mol
InChI Key: LIYIADSINKUERW-JXMROGBWSA-N
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Description

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate, also known as EEAP, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Fluorescence Characteristics and Anti-Cancer Activity

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate has been investigated for its fluorescence characteristics and anti-cancer activity. Studies found that certain isomers of related compounds display higher quantum efficiency and longer fluorescent lifetime, making them potential candidates for use in fluorescence imaging. Notably, some isomers have shown significant anti-cancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).

Synthesis and Application in Kinase Inhibitors

The compound has been used in novel synthetic approaches, such as a one-pot, three-component Wittig-SNAr reaction, yielding intermediates for the development of aurora 2 kinase inhibitors. This synthesis process is notable for its high stereoselectivity and moderate to high yield, making it a valuable method in pharmaceutical chemistry (Zian Xu et al., 2015).

Chemoselective Synthesis for Polysubstituted Pyrroles

The compound is utilized in the chemoselective synthesis of polysubstituted pyrroles, a process carried out under solvent- and catalyst-free conditions. This method involves a domino Knoevenagel condensation and Michael addition, followed by intramolecular cyclization, demonstrating the compound's versatility in organic synthesis (Isaivani Dhinakaran et al., 2016).

Material Science Applications

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate and related compounds have been explored in material science. Studies include the characterization of newly synthesized molecules for their suitability in non-linear optical (NLO) applications, indicating the compound's potential in advanced material technologies (Poonam Rawat et al., 2015).

properties

IUPAC Name

ethyl (E)-3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-21-17(20)10-7-14-5-8-15(9-6-14)16-4-3-12-19(16)13-11-18/h5-10,16H,2-4,11-13,18H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYIADSINKUERW-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
Reactant of Route 6
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(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate

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